molecular formula C16H10N2OS B2460922 N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide CAS No. 745022-88-2

N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide

Cat. No.: B2460922
CAS No.: 745022-88-2
M. Wt: 278.33
InChI Key: SJIHVBQVTPUSKE-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a cyano group and a naphthalene ring substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide typically involves the reaction of 3-cyanothiophene-2-amine with naphthalene-2-carboxylic acid or its derivatives. One common method is the N-acylation reaction, where the amine group of 3-cyanothiophene-2-amine reacts with the activated carboxylic acid derivative under suitable conditions . The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, reaction temperatures, and purification techniques are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the cyano group.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In the context of anticancer research, the compound is believed to interfere with cell signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Similar structure but with an additional thiophene ring.

    N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide: Similar structure but with the carboxamide group on the 1-position of the naphthalene ring.

Uniqueness

N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), drawing from diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyanothiophen-2-carboxylic acid with naphthalene derivatives. The process includes acylation reactions that can be optimized for yield and purity. A common method involves using coupling agents or catalysts to facilitate the formation of the amide bond.

Antimicrobial Properties

This compound has shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis and various bacterial strains. The compound's mechanism of action is believed to involve inhibition of key enzymatic pathways in bacteria, similar to other carboxamide derivatives that target mycobacterial energy metabolism and cell wall synthesis .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8.5 µM
Mycobacterium tuberculosis6.0 µM
Escherichia coli12.0 µM

These results indicate that this compound is a viable candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, making it a potential therapeutic agent for type 2 diabetes management. One synthesized analog demonstrated an IC50 value of 2.11 µM, significantly lower than established inhibitors like Acarbose (IC50 = 327.0 µM) and HXH8r (IC50 = 15.32 µM) . This suggests a strong selectivity for α-glucosidase over other enzymes, which may minimize side effects.

Table 2: Enzyme Inhibition Potency

CompoundIC50 (µM)Selectivity Ratio (α-glucosidase/α-amylase)Reference
N-(3-cyanothiophen-2-yl)-2d92.1117.48
Acarbose327.0-
HXH8r15.32-

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiophene and naphthalene moieties can significantly affect biological activity. For instance, substituents on the thiophene ring enhance solubility and bioavailability, while variations in the naphthalene structure influence binding affinity to target proteins . Computational studies using density functional theory (DFT) have provided insights into electronic properties that correlate with activity.

Table 3: Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Methyl substitution on thiopheneIncreased potency
Halogen substitution on naphthaleneEnhanced binding affinity

Case Study 1: Tuberculosis Treatment

In a study evaluating the efficacy of this compound against Mycobacterium tuberculosis, researchers found that it effectively reduced bacterial load in infected macrophages at sub-micromolar concentrations, indicating potential for use in anti-TB therapies .

Case Study 2: Diabetes Management

Another investigation focused on its α-glucosidase inhibitory capacity highlighted that specific analogs not only inhibited enzyme activity but also exhibited non-cytotoxic effects on human hepatocyte cells, suggesting safety for potential therapeutic applications .

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c17-10-14-7-8-20-16(14)18-15(19)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIHVBQVTPUSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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